molecular formula C19H23NO5 B4056782 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide

Cat. No.: B4056782
M. Wt: 345.4 g/mol
InChI Key: NTCJNYYPZWXFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide is a synthetic compound known for its diverse applications in medicinal chemistry. It is a derivative of piperazine and is commonly used in the treatment of chronic stable angina pectoris. This compound is known for its unique mechanism of action and its ability to modulate various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide involves several steps. One common method includes the reaction of 4-methoxybenzoyl chloride with N-methyl-2-aminoethanol to form an intermediate. This intermediate is then reacted with 4-methoxyphenol in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide involves the inhibition of late sodium currents in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload and improves myocardial relaxation. The compound also modulates fatty acid oxidation, shifting the energy substrate preference from fatty acids to glucose, thereby reducing oxygen consumption and improving cardiac efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide is unique due to its dual mechanism of action, targeting both sodium currents and fatty acid oxidation pathways. This dual action makes it particularly effective in treating chronic stable angina and improving cardiac function without significantly affecting heart rate or blood pressure .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-20(19(22)14-4-6-16(23-2)7-5-14)12-15(21)13-25-18-10-8-17(24-3)9-11-18/h4-11,15,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCJNYYPZWXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=C(C=C1)OC)O)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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